molecular formula C18H24N2O3 B2573432 8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one CAS No. 243973-19-5

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one

Cat. No. B2573432
CAS RN: 243973-19-5
M. Wt: 316.401
InChI Key: YWZBGRYDSPLRHR-UHFFFAOYSA-N
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Description

This compound, also known as 8-(2,6-diethyl-4-methylphenyl)-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione, has a molecular formula of C18H24N2O3 . It is a selective, systemic herbicide that is effective against annual grass weeds in wheat and barley fields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,2-d][1,4,5]oxadiazepine ring attached to a 2,6-diethyl-4-methylphenyl group . The compound has a molecular weight of 316.4 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 437.6±55.0 °C at 760 mmHg, and a flash point of 218.4±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

The compound, being part of the oxadiazepine class, has been explored for its unique chemical properties and reactivity. For instance, El-Sharief et al. (2002) detailed the novel synthesis of oxadiazepine derivatives like 7H-naphtho[2',1':6,7][1,4,5]oxadiazepino[3,4-b]quinazolin-9(15H)-one through the oxidation of aminoquinazolinone derivatives using lead tetraacetate, demonstrating the chemical versatility and reactivity of compounds within this chemical class (El-Sharief et al., 2002).

Biological Activity and Applications

Researchers have shown interest in the biological activities of oxadiazepine derivatives. For example, Muehlebach et al. (2009) highlighted that derivatives of 3-hydroxy-4-phenyl-5-oxo-pyrazolines, a class closely related to the compound of interest, were optimized for herbicidal activity on key annual grass weed species and selectivity in small grain cereal crops, revealing their potential in agricultural applications (Muehlebach et al., 2009).

Synthesis and Structural Studies

Holzer et al. (2003) focused on the synthesis and structural analysis of a similar class of compounds, reporting the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles leading to spiro-fused azirino-pyrazolones, highlighting the intricate synthetic pathways and structural complexity of these compounds, which could share similarities with the compound (Holzer et al., 2003).

Mechanism of Action

This compound acts as a selective, systemic herbicide. It is absorbed by the shoots of germinating plants and inhibits the growth of annual grass weeds in wheat and barley fields .

Safety and Hazards

The compound is labeled with the GHS07 signal word “Warning”. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-13-10-12(3)11-14(5-2)15(13)16-17(21)19-6-8-23-9-7-20(19)18(16)22/h10-11,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBGRYDSPLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920511
Record name 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-9-hydroxy-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one

CAS RN

243973-19-5
Record name 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-9-hydroxy-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2,6-diethyl-4-methyl-phenyl)-tetrahydro-pyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 2
Reactant of Route 2
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 3
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 4
Reactant of Route 4
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 5
Reactant of Route 5
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one
Reactant of Route 6
Reactant of Route 6
8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one

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